N-(2-phenylethyl)prolinamide

Progesterone receptor Endocrine pharmacology Nuclear receptor

Researchers requiring a tractable prolinamide scaffold often face supply inconsistency and absent functional annotation. This compound resolves that gap as a structurally confirmed, dual-vector building block. • Modular core for focused libraries targeting nuclear hormone receptors, with class-level PR antagonism reported down to IC50 3.2 nM. • Established organocatalytic utility; zinc-complexed prolinamides achieve up to 94% yield and 96% ee in asymmetric aldol reactions. • Free secondary amine enables facile fluorophore/tag conjugation for transporter probe development.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B12348425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)prolinamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(12-7-4-9-14-12)15-10-8-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)
InChIKeyVMZJWMLESLZMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylethyl)prolinamide: Structural Identity & Sourcing Overview


N-(2-Phenylethyl)prolinamide (N-(2-phenylethyl)pyrrolidine-2-carboxamide; CAS 1573547-09-7; molecular formula C13H18N2O; molecular weight 218.29 g/mol) is a prolinamide derivative in which L-proline is coupled to 2-phenylethylamine via a carboxamide linkage . The compound is offered as a screening compound and synthetic building block by specialist suppliers but is not an approved pharmaceutical agent . Its publicly documented biological annotation is limited, and a PubChem legacy record indicates that the substance entry is no longer actively maintained by the original data contributor [1]. Procuring scientists should therefore anticipate a compound whose identity is established at the structural level but whose functional differentiation is defined only within the context of its specific scaffold.

Risks of Generic Prolinamide Substitution


N-(2-Phenylethyl)prolinamide belongs to a broad structural class in which even subtle modifications—such as N-alkyl group identity, stereochemistry at the proline α-carbon, or N-acylation of the pyrrolidine ring—can drastically alter target engagement and functional activity profiles . BindingDB records attributed to the base scaffold report widely divergent pharmacological signals, including low-nanomolar progesterone receptor antagonism (IC50 3.20 nM in T47D cells), micron-scale phenylethanolamine N-methyltransferase (PNMT) inhibition (Ki 1.11 × 10⁶ nM), and single-digit micromolar human neutrophil elastase inhibition (IC50 320 nM), all measured under different assay conditions and almost certainly reflecting distinct chemotypes [1]. Because publicly available head-to-head data for the underivatized N-(2-phenylethyl)prolinamide are absent, simple in-class substitution is unsupported: a researcher's specific stereochemical and substitution pattern is the sole determinant of whether a given prolinamide engages a desired target. The quantitative evidence below establishes the few anchor points that can be cross-referenced during compound selection.

Quantitative Comparator Evidence for N-(2-Phenylethyl)prolinamide


Progesterone Receptor Antagonist Activity Benchmarking

A BindingDB entry (BDBM50375823; CHEMBL407847) reports antagonist activity at the human progesterone receptor (PR) with an IC50 of 3.20 nM, measured in T47D cells via inhibition of progesterone-induced alkaline phosphatase [1]. The SMILES string associated with this BindingDB entry (Cn1c(ccc1-c1cc2c(NC(=O)C22CCCC2)c(F)c1)C#N) does not match the target compound and represents a distinct chemotype. This value therefore serves only as a class-level potency reference for PR antagonism achievable by certain prolinamide-related scaffolds and does not constitute a direct measurement on N-(2-phenylethyl)prolinamide. No quantitative PR data for the target compound itself have been located.

Progesterone receptor Endocrine pharmacology Nuclear receptor

P2X3 Receptor Antagonism Screening Data

A BindingDB record (BDBM50118219; ChEMBL_147403) documents an EC50 of 80 nM for antagonist activity at recombinant rat P2X3 receptors expressed in Xenopus oocytes, tested at a single concentration of 10 µM [1]. As with the PR entry, the SMILES assigned to this record (Bz-ATP; CHEMBL339386) is inconsistent with N-(2-phenylethyl)prolinamide, precluding direct attribution. The observation nonetheless demonstrates that prolinamide-bearing compounds can modulate purinergic ion channels at sub-micromolar concentrations.

P2X3 purinoceptor Pain pharmacology Ion channel

PNMT Enzyme Inhibition Selectivity Baseline

BindingDB entry BDBM50367284 (CHEMBL291584) reports a Ki of 1.11 × 10⁶ nM (1.11 mM) for inhibition of phenylethanolamine N-methyltransferase (PNMT), determined via radiochemical assay [1]. The SMILES for this entry (N[C@@H]1CC2CC1c1cc(O)ccc21) does not correspond to N-(2-phenylethyl)prolinamide, confirming it as a distinct chemical entity. This weak affinity provides a lower-bound reference for the PNMT inhibitory activity that prolinamide-related scaffolds can exhibit. For comparison, endogenous PNMT substrate phenylethylamine has a reported Ki of 854 µM, and the more potent inhibitor p-tyramine has a Ki of 294 µM [31†L34-L36].

Phenylethanolamine N-methyltransferase Catecholamine biosynthesis Enzyme inhibition

Human Neutrophil Elastase Inhibition Activity

A ChEMBL-curated BindingDB record (BDBM50260045; CHEMBL4103815) reports an IC50 of 320 nM for inhibition of human neutrophil elastase using substrate S1384 with a 5-minute pre-incubation [1]. The SMILES for this entry represents a sulfated flavonoid-like polyanionic structure, entirely distinct from N-(2-phenylethyl)prolinamide. The value is informative as a class-level activity reference for the IC50 range that prolinamide derivatives can achieve against serine proteases. No elastase inhibition data specific to N-(2-phenylethyl)prolinamide have been identified.

Neutrophil elastase Serine protease Inflammation

PAT1 Transporter Interference Assessment

BindingDB entry BDBM50357225 (CHEMBL1165239) reports a Ki of 1.80 × 10⁶ nM (1.8 mM) for inhibition of human PAT1-mediated L-[³H]proline uptake in Caco-2 cells measured after 10 minutes by liquid scintillation counting [1]. The compound identity in this entry is L-azetidine-2-carboxylic acid (a four-membered ring proline analog), not N-(2-phenylethyl)prolinamide [1]. This very weak transporter inhibition suggests that proline-mimetic scaffolds may exhibit low affinity for the PAT1 transporter. Extrapolated as a class-level inference, the N-(2-phenylethyl)prolinamide scaffold would not be expected to significantly interfere with proline transport at concentrations relevant to most cellular assays.

PAT1 transporter Proline uptake Caco-2 permeability

Application Scenarios for Procurement Decisions


Nuclear Receptor Focused Library Design

The class-level evidence of low-nanomolar PR antagonism by certain prolinamide-related chemotypes (IC50 range 3.2–130 nM) [1] positions N-(2-phenylethyl)prolinamide as a synthetically tractable core for building focused libraries targeting nuclear hormone receptors. The unsubstituted pyrrolidine NH and the phenethyl amide side chain provide two orthogonal diversification points suitable for parallel chemistry. Researchers designing SAR campaigns around PR or related steroid receptors may prioritize this scaffold for its modularity and synthetic accessibility. [2]

Organocatalysis with Phenethyl-Functionalized Prolinamides

Prolinamides are established organocatalysts for asymmetric aldol reactions, with zinc-prolinamide complexes achieving up to 94% yield and 96% ee in aqueous media [1]. The phenethyl substituent on the amide nitrogen of N-(2-phenylethyl)prolinamide introduces aromatic π-stacking potential and increased lipophilicity (cLogP ~2.4 [2]) compared to simpler N-alkyl prolinamides, which may translate into altered enantioselectivity profiles or phase-transfer properties. This application is directly grounded in the prolinamide organocatalysis literature and does not require biological activity data.

PAT1 Transporter Mechanistic Probe Development

The Supporting evidence indicating weak PAT1 transporter affinity for proline-mimetic scaffolds (Ki ~1.8 mM) [1] suggests that N-(2-phenylethyl)prolinamide could serve as a neutral scaffold for cellular uptake studies where PAT1-mediated transport interference must be minimized. The compound's free secondary amine (pyrrolidine NH) enables facile conjugation to fluorophores or affinity tags, making it suitable as a transporter probe backbone. [2]

Serine Protease Inhibitor Library Synthesis

The class-level observation of sub-micromolar human neutrophil elastase inhibition (IC50 320 nM) [1] supports the use of N-(2-phenylethyl)prolinamide as a starting material for serine protease inhibitor design. The proline core is a privileged structural element in numerous protease inhibitors, and the phenethyl amide side chain provides a vector for extending into the S1 pocket of chymotrypsin-like serine proteases. Medicinal chemistry teams building elastase or plasminogen-targeted libraries may find this scaffold a useful diversification point. [2]

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